molecular formula C19H15N3OS B4596437 2-(2-Phenoxyethylsulfanyl)-6-pyridin-3-ylpyridine-3-carbonitrile

2-(2-Phenoxyethylsulfanyl)-6-pyridin-3-ylpyridine-3-carbonitrile

Cat. No.: B4596437
M. Wt: 333.4 g/mol
InChI Key: ZSGZKCLRILCFFK-UHFFFAOYSA-N
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Description

2-(2-Phenoxyethylsulfanyl)-6-pyridin-3-ylpyridine-3-carbonitrile is a complex organic compound that features a unique combination of phenoxyethyl, sulfanyl, and pyridine groups

Scientific Research Applications

2-(2-Phenoxyethylsulfanyl)-6-pyridin-3-ylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenoxyethylsulfanyl)-6-pyridin-3-ylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-bromoethyl phenyl ether with thiourea to form 2-(2-phenoxyethylthio)ethylamine. This intermediate is then reacted with 6-bromo-3-pyridinecarbonitrile under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to ensure high yield and purity.

Types of Reactions:

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2-Phenoxyethylsulfanyl)-6-pyridin-3-ylpyridine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenoxyethyl and pyridine groups. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

    2-Phenoxyethanol: Shares the phenoxyethyl group but lacks the sulfanyl and pyridine groups.

    6-Bromo-3-pyridinecarbonitrile: Contains the pyridine and nitrile groups but lacks the phenoxyethyl and sulfanyl groups.

Uniqueness: 2-(2-Phenoxyethylsulfanyl)-6-pyridin-3-ylpyridine-3-carbonitrile is unique due to its combination of phenoxyethyl, sulfanyl, and pyridine groups, which confer distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2-(2-phenoxyethylsulfanyl)-6-pyridin-3-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c20-13-15-8-9-18(16-5-4-10-21-14-16)22-19(15)24-12-11-23-17-6-2-1-3-7-17/h1-10,14H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGZKCLRILCFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=C(C=CC(=N2)C3=CN=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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